
5-bromo-2-N-cyclopropylpyridine-2,3-diamine
Vue d'ensemble
Description
5-bromo-2-N-cyclopropylpyridine-2,3-diamine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in cell signaling pathways.
Applications De Recherche Scientifique
5-bromo-2-N-cyclopropylpyridine-2,3-diamine has a wide range of scientific research applications. One of the primary uses of this compound is as a tool for studying the role of this compound in cell signaling pathways. This compound is involved in many cellular processes, including cell growth, survival, and metabolism. By inhibiting this compound, researchers can study the downstream effects of this pathway and gain insight into the underlying mechanisms of various diseases.
Mécanisme D'action
The mechanism of action of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine involves the inhibition of this compound. This compound is a serine/threonine kinase that is activated by phosphorylation. Once activated, this compound phosphorylates downstream targets, leading to various cellular responses. This compound binds to the ATP-binding site of this compound, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. By inhibiting this compound, this compound can affect various cellular processes, including cell growth, survival, and metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-bromo-2-N-cyclopropylpyridine-2,3-diamine is its specificity for this compound. This compound has minimal off-target effects, making it a valuable tool for studying the role of this compound in various cellular processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 5-bromo-2-N-cyclopropylpyridine-2,3-diamine. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, researchers are exploring the potential use of this compound as an anti-cancer agent. Finally, there is ongoing research into the downstream effects of this compound inhibition, with the goal of identifying new therapeutic targets for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of scientific research applications. Its specificity for this compound makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, this compound has potential as an anti-cancer agent. While there are some limitations to its use, ongoing research is exploring new directions for the development and application of this compound.
Propriétés
IUPAC Name |
5-bromo-2-N-cyclopropylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVBYQYAOBKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680201 | |
| Record name | 5-Bromo-N~2~-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010422-25-9 | |
| Record name | 5-Bromo-N2-cyclopropyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~2~-cyclopropylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



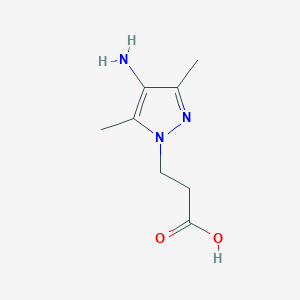
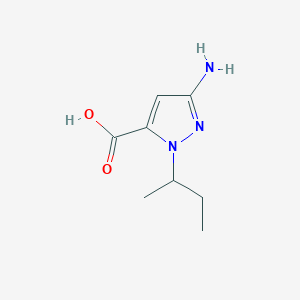
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)

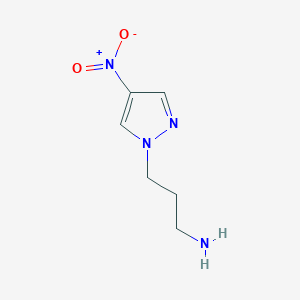
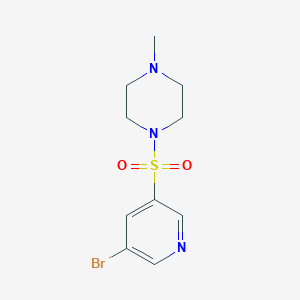


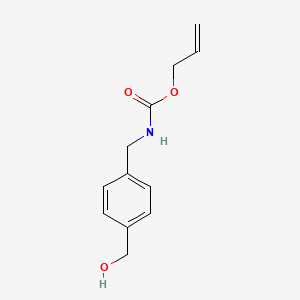

![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
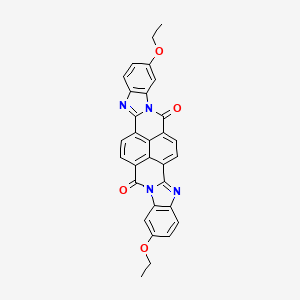
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)